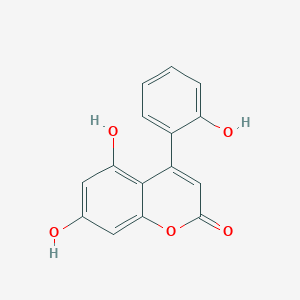
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of 5,7-dihydroxy-4-methyl coumarin with aromatic aldehydes and dialkyl acetylenedicarboxylate in the presence of sodium carbonate . This one-pot, multi-component reaction is carried out under mild conditions and yields the desired product efficiently.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial, anticancer, and anti-inflammatory agent . Its antioxidant properties make it valuable in the food and cosmetic industries as well .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as CYP3A4 and CYP2C9, which are involved in drug metabolism . Additionally, it has been shown to interact with the GABA_A receptor as a negative allosteric modulator, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one apart is its biflavonoid structure, which enhances its antioxidant and therapeutic properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound in scientific research .
Properties
CAS No. |
114590-62-4 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5,7-dihydroxy-4-(2-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-12(18)15-10(7-14(19)20-13(15)6-8)9-3-1-2-4-11(9)17/h1-7,16-18H |
InChI Key |
STTFUJUCFPJSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















